ethyl 5-(N-((4-fluorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate
CAS No.: 518319-10-3
Cat. No.: VC21511441
Molecular Formula: C26H22FNO6S
Molecular Weight: 495.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518319-10-3 |
|---|---|
| Molecular Formula | C26H22FNO6S |
| Molecular Weight | 495.5g/mol |
| IUPAC Name | ethyl 5-[(4-fluorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C26H22FNO6S/c1-4-33-26(30)24-17(3)34-23-14-11-20(15-22(23)24)28(25(29)18-7-5-16(2)6-8-18)35(31,32)21-12-9-19(27)10-13-21/h5-15H,4H2,1-3H3 |
| Standard InChI Key | KEZNLVLOWVLZNE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F)C |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F)C |
Introduction
Synthesis Pathway
Although specific synthesis details for this compound were not found in the search results, similar benzofuran derivatives are typically synthesized through:
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Formation of the benzofuran core: This involves cyclization reactions using substituted phenols and α-halo ketones.
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Introduction of the sulfonamide group: Sulfonylation reactions are performed using sulfonyl chlorides in the presence of bases like triethylamine.
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Esterification: The ethyl carboxylate group is introduced through esterification or transesterification reactions.
Potential Biological Activities
Based on structural analogs:
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Anticancer activity: Compounds containing benzofuran and sulfonamide groups have demonstrated cytotoxic effects against cancer cell lines by inhibiting key enzymes or pathways involved in tumor growth.
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Antimicrobial properties: The sulfonamide moiety is well-known for its antibacterial activity, which could extend to this compound.
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Anti-inflammatory effects: Benzofuran derivatives are often investigated for their ability to modulate inflammatory pathways.
Pharmacokinetic Considerations
The compound's pharmacokinetic profile is influenced by:
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Lipophilicity (due to the ethyl ester group), which may enhance membrane permeability.
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Metabolic stability, potentially affected by the amide and ester bonds, which are susceptible to enzymatic hydrolysis.
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Fluorine substitution, which often improves metabolic resistance and binding affinity to biological targets.
Applications in Drug Development
Given its structural features, this compound could be a candidate for:
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Development as an anticancer agent by targeting specific cellular pathways.
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Use as a lead compound for designing derivatives with improved potency or selectivity.
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Exploration in antimicrobial drug discovery programs.
Data Table: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzofuran |
| Functional Groups | Ethyl ester, sulfonamide, amide |
| Substituents | Fluorophenyl ring, methyl groups |
| Potential Biological Targets | Enzymes (e.g., kinases), bacterial proteins |
| Pharmacological Relevance | Anticancer, antimicrobial, anti-inflammatory |
Research Gaps and Future Directions
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Experimental Validation: While theoretical predictions suggest biological activity, experimental studies (e.g., cytotoxicity assays) are needed to confirm efficacy.
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Mechanistic Studies: Investigating how this compound interacts with specific biological targets will provide insights into its mode of action.
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Optimization: Structural modifications could optimize pharmacokinetic properties and reduce potential toxicity.
This compound represents a promising scaffold for drug discovery due to its diverse functional groups and potential biological activities. Further research is essential to fully elucidate its therapeutic potential and applications in medicinal chemistry.
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